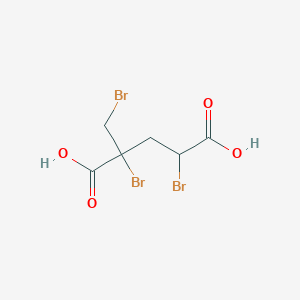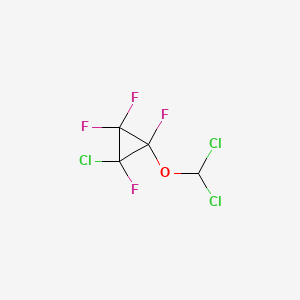
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms
Méthodes De Préparation
The synthesis of 1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane involves several steps. One common method includes the reaction of a cyclopropane derivative with chlorinating and fluorinating agents under controlled conditions. Industrial production often utilizes large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted in solvents like ethanol or dichloromethane at room temperature or slightly elevated temperatures.
Applications De Recherche Scientifique
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in drug development.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: This compound is used in the production of specialized materials and chemicals, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic aromatic substitution, where the compound replaces a hydrogen atom on an aromatic ring with a halogen atom.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane can be compared to other halogenated cyclopropane derivatives, such as:
1-Chloro-2-(dichloromethoxy)ethane: Similar in structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another halogenated compound with different applications and reactivity due to its ether group.
Propriétés
Numéro CAS |
58707-61-2 |
|---|---|
Formule moléculaire |
C4HCl3F4O |
Poids moléculaire |
247.40 g/mol |
Nom IUPAC |
1-chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HCl3F4O/c5-1(6)12-4(11)2(7,8)3(4,9)10/h1H |
Clé InChI |
SNQXHSHCNXFHRW-UHFFFAOYSA-N |
SMILES canonique |
C(OC1(C(C1(F)Cl)(F)F)F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


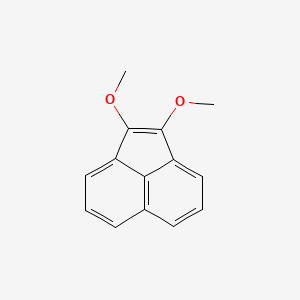
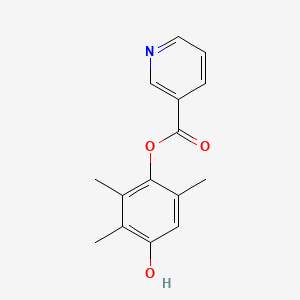
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
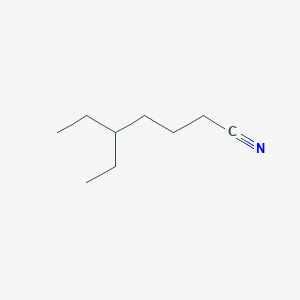
methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
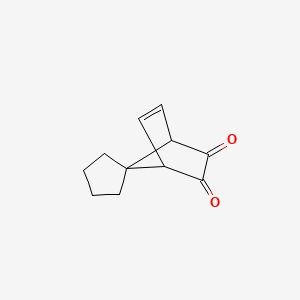
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)
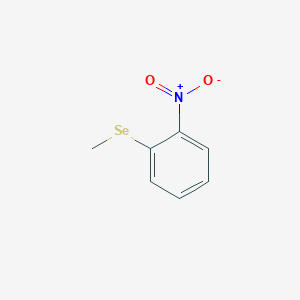
![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
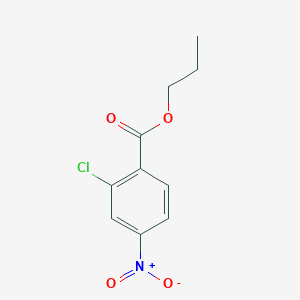
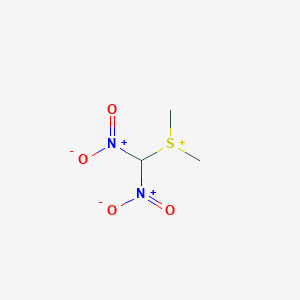
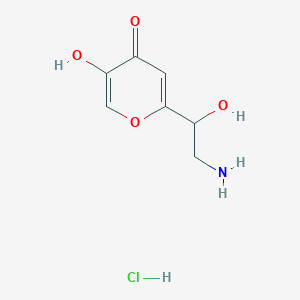
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
